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Cat. No.: B011074

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MES (2-(N-
morpholino)ethanesulfonic acid) buffer for the fixation of biological samples for electron
microscopy (EM). MES, a zwitterionic "Good's" buffer, presents a viable and safer alternative to
traditional buffers like cacodylate and phosphate, offering excellent pH stability within its
effective range and minimal interference with biological processes.

Introduction to MES Buffer

MES is a sulfonic acid-based buffer with a pKa of 6.1 at 25°C, making it an effective buffering
agent in the pH range of 5.5 to 6.7.[1][2] Its key advantages in the context of electron
microscopy include:

o Safety: MES is non-toxic, providing a significant advantage over the hazardous, arsenic-
containing cacodylate buffer.[3]

 Stability: It is chemically stable and does not tend to precipitate with cations like calcium,
which can be an issue with phosphate buffers.[2][3]

o Low Reactivity: MES does not significantly interact with most metal ions and has minimal
interference with many biological reactions.[2]
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e Low UV Absorbance: It exhibits minimal absorbance in the UV range, which is beneficial for
correlative studies.[4]

Comparative Analysis of Common EM Buffers

The choice of buffer is a critical step in preserving the ultrastructure of biological specimens.
Below is a comparison of MES with two other commonly used buffers in electron microscopy.

Feature MES Buffer Cacodylate Buffer Phosphate Buffer
_ Broad, adaptable
Effective pH Range 5.5-6.7[1] 5.0 - 7.4][5]
range (e.g., 5.8 - 8.0)
Toxic (contains
Toxicity Non-toxic arsenic), potential Non-toxic[3]

carcinogen[3]

Precipitation with

Does not precipitate

with Ca2* or other

Does not precipitate

Can precipitate with

divalent cations (e.g.,

Cations ) ) with calcium ions[3] Caz*, Mg?*) and
divalent cations[2]
uranyl acetate[3][6]
Reactivity with Generally low Does not react with Generally low
Fixatives reactivity aldehyde fixatives[5] reactivity

Shelf Life of Solution

Good, but can turn
yellow over time,
especially if

autoclaved[7]

Long shelf life,
resistant to microbial
growth[3][6]

Shorter shelf life, can
support microbial
growth[3][6]

Primary Applications
in EM

General purpose,
good for
immunoelectron
microscopy, safer
alternative to

cacodylate

Standard for
ultrastructural
preservation,
especially when
avoiding phosphate

precipitates is crucial

General histology,
immunohistochemistry

, electron microscopy

Experimental Protocols
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The following protocols provide a framework for using MES buffer in the primary and secondary
fixation steps for transmission electron microscopy (TEM). Researchers should note that
optimal conditions may vary depending on the specific sample type and experimental goals.

Preparation of MES Buffer Stock Solution (0.1 M)

This protocol outlines the preparation of a 0.1 M MES stock solution, which can be used to
prepare the working fixative solutions.

Materials:

MES (2-(N-morpholino)ethanesulfonic acid), free acid (M.W. 195.24 g/mol ) or monohydrate
(M.W. 213.25 g/mol )

e Deionized water (dH20)

e 1N or 10N Sodium hydroxide (NaOH) solution
e pH meter

e Magnetic stirrer and stir bar

» Volumetric flask

Procedure:

Weighing MES: To prepare 1 L of 0.1 M MES buffer, weigh out 19.52 g of MES free acid or
21.33 g of MES monohydrate.

e Dissolving: Add the MES powder to approximately 800 mL of dH20 in a beaker with a
magnetic stir bar. Stir until the powder is completely dissolved.[1] The initial pH will be acidic.

e pH Adjustment: Place the beaker on the magnetic stirrer and immerse a calibrated pH
electrode into the solution. Slowly add NaOH solution dropwise while monitoring the pH.
Adjust the pH to the desired value (typically between 6.0 and 6.5 for most applications).[1]

e Final Volume: Once the desired pH is reached and stable, transfer the solutiontoa 1 L
volumetric flask. Rinse the beaker with a small amount of dH20 and add the rinsing to the
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volumetric flask. Bring the final volume to 1 L with dH20.

Sterilization and Storage: For long-term storage, the buffer solution can be filter-sterilized
using a 0.22 um filter.[1] Store the buffer at 4°C.[1] It is recommended to prepare fresh
solutions for critical applications.

Primary Fixation with Glutaraldehyde in MES Buffer

This protocol describes the use of MES buffer for the primary fixation step with glutaraldehyde.

Materials:

0.1 M MES buffer (prepared as in 3.1)

EM-grade glutaraldehyde (e.g., 25% or 50% aqueous solution)

Sucrose (optional, for osmolarity adjustment)

Specimen

Glass vials

Procedure:

Prepare Primary Fixative: In a fume hood, prepare the desired concentration of
glutaraldehyde (typically 2-4%) in 0.1 M MES buffer.[8] For example, to prepare 10 mL of
2.5% glutaraldehyde in 0.1 M MES buffer, add 1 mL of 25% glutaraldehyde to 9 mL of 0.1 M
MES buffer.

Osmolarity Adjustment (Optional): The osmolarity of the fixative solution should be slightly
hypertonic to the sample.[9] If necessary, adjust the osmolarity by adding sucrose.

Fixation: Immediately immerse the tissue blocks (typically 1 mm3) or cells in the primary
fixative solution.[10] The volume of the fixative should be at least 10-20 times the volume of
the sample.

Incubation: Incubate the samples for 1-2 hours at room temperature or overnight at 4°C.[11]
[12] The optimal time will depend on the tissue type and size.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://biochemazone.com/0-1mol-l-mes-buffer-properties-preparation/
https://biochemazone.com/0-1mol-l-mes-buffer-properties-preparation/
https://www.emsdiasum.com/docs/technical/providing_solutions/KN_ProvidSolut_Fixatives.pdf
https://www.emsdiasum.com/docs/technical/providing_solutions/KN_ProvidSolut_Buffers.pdf
https://biotech.unl.edu/tem-fixation-protocols-microscopy/
https://electron-microscopy.hms.harvard.edu/sem-preparation
https://electron-microscopy.hms.harvard.edu/methods
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Washing: After fixation, carefully remove the fixative solution and wash the samples three
times with 0.1 M MES buffer for 10-15 minutes each time to remove excess glutaraldehyde.
[11]

Secondary Fixation with Osmium Tetroxide in MES
Buffer

This protocol details the use of MES buffer for the secondary fixation step with osmium
tetroxide.

Materials:

e 0.1 M MES buffer (prepared as in 3.1)

e Osmium tetroxide (OsOa) solution (e.g., 4% aqueous solution)
» Washed specimens from primary fixation

Procedure:

e Prepare Secondary Fixative: In a certified fume hood, prepare a 1-2% osmium tetroxide
solution in 0.1 M MES buffer.[8][13] For example, to prepare a 1% OsOa solution, mix equal
parts of a 2% aqueous OsOas solution and 0.2 M MES buffer. Caution: Osmium tetroxide is
highly toxic and volatile. Handle with extreme care and appropriate personal protective
equipment (PPE).

o Post-Fixation: Immerse the washed specimens in the osmium tetroxide solution.
e Incubation: Incubate for 1-2 hours at room temperature in the dark.[14]

e Rinsing: Carefully remove the osmium tetroxide solution and dispose of it according to
institutional guidelines. Rinse the samples three times with distilled water for 5-10 minutes
each.[14]

o Dehydration and Embedding: The samples are now ready for dehydration through a graded
ethanol series and subsequent embedding in resin according to standard protocols.
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Key Parameters for MES-Based Fixation

Successful fixation requires careful control of several parameters. The following table provides

a general guide for using MES buffer in electron microscopy protocols.

Parameter

Recommended
Range/Value

Notes

MES Buffer Concentration

0.05M-0.2M

0.1 M is a common starting

concentration.

pH

6.0-6.8

Should be optimized for the

specific tissue or cell type.

Glutaraldehyde Concentration

2% - 4% (vIv)

Higher concentrations may be

needed for dense tissues.

Osmium Tetroxide

Concentration

1% - 2% (w/v)

1% is most common for routine
fixation.[14]

Primary Fixation Time

1 - 2 hours at RT, or overnight
at 4°C

Dependent on sample size and
type.[11][12]

Secondary Fixation Time

1-2 hours at RT

Should be performed in the
dark.[14]

Osmolarity

Slightly hypertonic to the

sample

Can be adjusted with sucrose

or salts.

Visualized Workflows and Logic
General Workflow for EM Sample Fixation with MES

Buffer

The following diagram illustrates the key steps in preparing a biological sample for electron

microscopy using MES bulffer.
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General workflow for electron microscopy sample preparation using MES buffer.
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Decision-Making for Buffer Selection in Electron
Microscopy

This diagram outlines the logical considerations when choosing an appropriate buffer for your

electron microscopy experiment.

Key Considerations
\ 4 A \4

- N
Es it for immunoelectron microscopy’?) ((e g;s g)r?g:iyc?ncggggg;llate)) ( Does the protocol involve Caz* |ons7 What is the optimal pH for the samplev)
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Often a good choice Yes = Yes—No—pH55=67

Buffer Choices
\ w ; \

Use MES Buffer ( Use Cacodylate Buffer Use Phosphate Buffer
(

'K (Non-toxic, Ca?* compatible) Good preservation, but toxic) (Non-toxic, but can precipitate Ca2*)

Click to download full resolution via product page

Decision tree for selecting a buffer for electron microscopy.

Conclusion

MES buffer is a valuable tool for researchers seeking a reliable and safer alternative to
traditional buffers in electron microscopy. Its favorable chemical properties, including non-
toxicity and compatibility with divalent cations, make it an excellent choice for a wide range of
applications, including standard ultrastructural analysis and immunoelectron microscopy. While
the protocols provided here offer a solid foundation, empirical optimization for specific sample
types is always recommended to achieve the best possible preservation of cellular detail.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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